molecular formula C25H24N2O2 B11359094 3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11359094
M. Wt: 384.5 g/mol
InChI Key: ANZBLOGCIRCICN-UHFFFAOYSA-N
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Description

3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyridine ring, and a substituted phenyl group

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O2/c1-17(2)20-13-11-19(12-14-20)16-27(23-10-6-7-15-26-23)25(28)24-18(3)21-8-4-5-9-22(21)29-24/h4-15,17H,16H2,1-3H3

InChI Key

ANZBLOGCIRCICN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate acetylene derivative. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The final step often involves the formation of the amide bond through a condensation reaction with the appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or to reduce any nitro groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, a pyridine ring, and a substituted phenyl group. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable molecule for further research and development.

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